![molecular formula C16H21N3O4S2 B2883886 5-methyl-N-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)isoxazole-3-carboxamide CAS No. 1209884-82-1](/img/structure/B2883886.png)
5-methyl-N-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)isoxazole-3-carboxamide
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Overview
Description
Synthesis Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
The molecular structure of this compound includes a piperidine ring, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . It also contains an isoxazole ring, which is a five-membered heterocycle with one oxygen atom and one nitrogen atom at adjacent positions .Chemical Reactions Analysis
The chemistry of isoxazoles has been an interesting field of study for decades because of their prominent potential as analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant . The literature survey revealed that the substitution of various groups on the isoxazole ring imparts different activity .Scientific Research Applications
Medicinal Chemistry: Anticancer Agents
Thiophene derivatives have been extensively studied for their anticancer properties. The sulfonyl and isoxazole groups within the compound could potentially interact with various biological targets, such as enzymes or receptors involved in cancer cell proliferation. Research could explore its efficacy as a kinase inhibitor or as a molecule that can modulate protein-protein interactions within cancer pathways .
Neuropharmacology: Neuroprotective Drugs
The piperidine moiety is often seen in molecules with neuroprotective effects. This compound could be investigated for its potential to protect neural cells against neurotoxicity or neurodegenerative diseases. It might act on central nervous system receptors or ion channels to modulate neurological function and protect against damage .
Anti-inflammatory Applications
Compounds containing thiophene and isoxazole rings have shown anti-inflammatory activity. This compound could be synthesized and tested for its ability to inhibit pro-inflammatory cytokines or enzymes like cyclooxygenases, which are involved in the inflammatory response .
Antimicrobial Activity
The structural complexity of this compound suggests it could be effective against a range of microbial pathogens. Studies could focus on its potential use as an antibiotic, particularly against resistant strains, by targeting bacterial cell wall synthesis or protein synthesis .
Material Science: Organic Semiconductors
Thiophene derivatives are known for their application in organic semiconductors. The compound’s structure could be optimized for use in organic field-effect transistors (OFETs) or organic light-emitting diodes (OLEDs), contributing to the development of flexible electronics .
Enzyme Inhibition Studies
The sulfonyl group in thiophene derivatives is often associated with enzyme inhibition. This compound could be used to study its inhibitory effects on enzymes like proteases or phosphatases, which play crucial roles in many biological processes .
Future Directions
The future directions in the research of such compounds involve the development of new synthetic strategies and designing of new isoxazole and piperidine derivatives based on the most recent knowledge emerging from the latest research . This could provide a low-height flying bird’s eye view of isoxazole derivatives to the medicinal chemists for the development of clinically viable drugs using this information .
properties
IUPAC Name |
5-methyl-N-[2-(1-thiophen-2-ylsulfonylpiperidin-2-yl)ethyl]-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O4S2/c1-12-11-14(18-23-12)16(20)17-8-7-13-5-2-3-9-19(13)25(21,22)15-6-4-10-24-15/h4,6,10-11,13H,2-3,5,7-9H2,1H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIMSDDUZZVRUTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NCCC2CCCCN2S(=O)(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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